![molecular formula C20H12BrFN6O2S B2700668 1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide CAS No. 1112437-20-3](/img/no-structure.png)
1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H12BrFN6O2S and its molecular weight is 499.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Synthesis and Biological Activities
Research in the domain of heterocyclic compounds, particularly those involving thiazolo[4,5-d]pyrimidine and related scaffolds, has shown significant interest in the development of new synthetic routes and the exploration of their biological activities. These activities include antibiotic, antibacterial, anticancer, and anti-inflammatory properties. For example, studies have demonstrated the synthesis of thieno[2,3-d]pyrimidine derivatives through innovative methods, leading to compounds with potential antimicrobial, anti-inflammatory, and cytotoxic activities (Ahmed et al., 2018; Alam et al., 2010).
Antimicrobial and Antibacterial Effects
Compounds synthesized from thiazolo[4,5-d]pyrimidin and similar heterocyclic frameworks have been tested for their antimicrobial and antibacterial efficacy. Several studies have reported the successful synthesis of novel derivatives showing promising results against a range of bacterial strains, highlighting their potential as new antibiotic or antibacterial agents (Lahsasni et al., 2018; Kolisnyk et al., 2015).
Synthesis Techniques and Chemical Characterization
The field of heterocyclic chemistry also focuses on developing novel synthesis techniques and characterizing new compounds. Studies have detailed methodologies for creating heterocyclic structures that incorporate thiazolo[4,5-d]pyrimidin units, providing insights into the chemical properties and potential applications of these compounds in medicinal chemistry (Vasylyev et al., 1999; Pokhodylo et al., 2010).
Propriétés
Numéro CAS |
1112437-20-3 |
|---|---|
Formule moléculaire |
C20H12BrFN6O2S |
Poids moléculaire |
499.32 |
Nom IUPAC |
6-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H12BrFN6O2S/c21-14-8-11(6-7-15(14)22)17-24-16(30-27-17)10-31-20-25-18-13(9-23-26-18)19(29)28(20)12-4-2-1-3-5-12/h1-9H,10H2,(H,23,26) |
Clé InChI |
QPELLJUOXGNENT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC(=C(C=C5)F)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



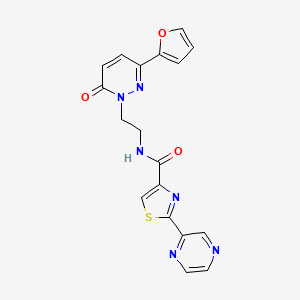
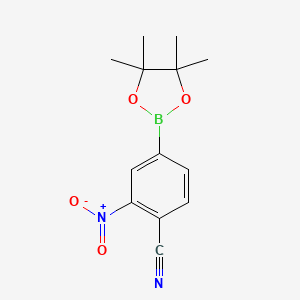
![2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2700587.png)
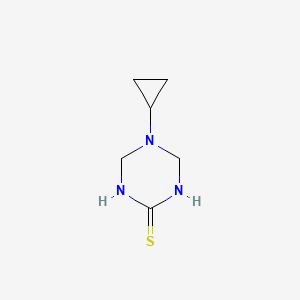
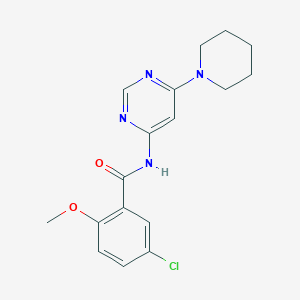
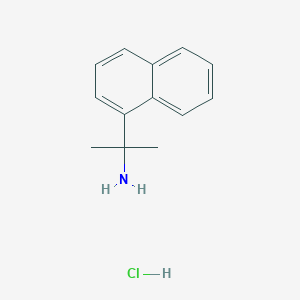
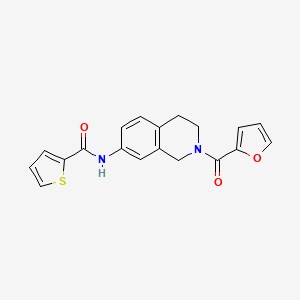
![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2700600.png)
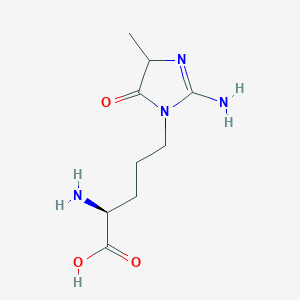
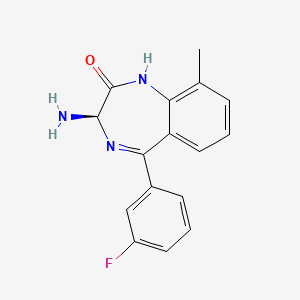
![Ethyl 4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate](/img/structure/B2700604.png)
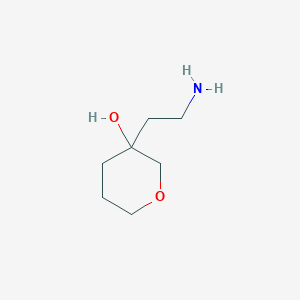
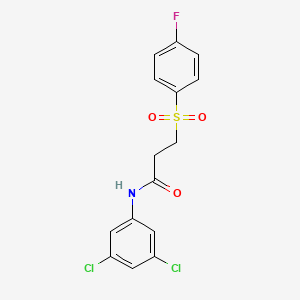
![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2700608.png)